molecular formula C24H27N5O2 B2494614 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 378198-65-3

8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2494614
CAS No.: 378198-65-3
M. Wt: 417.513
InChI Key: SCZDJTJZWWSZSL-UHFFFAOYSA-N
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Description

8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H27N5O2 and its molecular weight is 417.513. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Analysis

    • The synthesis of thiadiazepino-fused purine diones, closely related to the compound of interest, involved a three-step process from 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and 2-(benzoylamino)-ethyl chloride. This research provides insights into the structural properties and synthesis methods of similar purine diones (Hesek & Rybár, 1994).
  • Derivative Synthesis and Spectroscopic Elucidation

    • New derivatives of purineselenyl and thiadiazols were synthesized, including compounds similar to the query compound. Spectroscopic methods like 1H-NMR, 13C-NMR, and MS spectrometry were utilized for elucidating the structures of these new compounds (Gobouri, 2020).
  • Development of Protective Groups in Synthesis

    • The use of thietanyl protective groups in the synthesis of substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, structurally related to the compound , was studied. This research provides valuable information on synthetic strategies for such compounds (Khaliullin & Shabalina, 2020).
  • Binding Assays and Pharmacological Evaluation

    • Compounds structurally akin to 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione were evaluated for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors. This research is indicative of the potential pharmacological applications of similar compounds (Chłoń-Rzepa et al., 2013).
  • Study of Anti-Inflammatory Activity

    • A study on substituted analogues of pyrimidopurinediones, closely related to the compound , showed anti-inflammatory activity. This suggests potential medical applications for compounds with similar structures (Kaminski et al., 1989).
  • Crystal Structure Determination

    • Research on benzylamino-substituted theophylline compounds, which are structurally related, focused on determining their crystal structures. Such studies are crucial for understanding the physical properties of similar compounds (Karczmarzyk et al., 1995).
  • Design and Synthesis for Anticancer Activity

    • The design and synthesis of new derivatives of purine-diones, including those similar to the compound of interest, were explored for anticancer activity. This highlights the potential therapeutic applications of such compounds (Hayallah, 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and can involve interactions with specific proteins or enzymes, or changes to cell physiology .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include information on safe handling and disposal practices .

Properties

IUPAC Name

8-[benzyl(methyl)amino]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-26(17-19-13-8-5-9-14-19)23-25-21-20(22(30)28(3)24(31)27(21)2)29(23)16-10-15-18-11-6-4-7-12-18/h4-9,11-14H,10,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZDJTJZWWSZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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